1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester
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Overview
Description
1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester is a heterocyclic organic compound It belongs to the pyrrole family, characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions to form the pyrrole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives. Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 5-formyl-3-methyl-, dimethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has similar structural features but differs in the ester groups and methyl substitution pattern.
1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester: This compound has a similar core structure but differs in the position of the formyl and methyl groups
Properties
CAS No. |
65100-86-9 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
dimethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO5/c1-5-7(9(13)15-2)6(4-12)11-8(5)10(14)16-3/h4,11H,1-3H3 |
InChI Key |
QBIVKKLJRCHHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C=O)C(=O)OC |
Origin of Product |
United States |
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